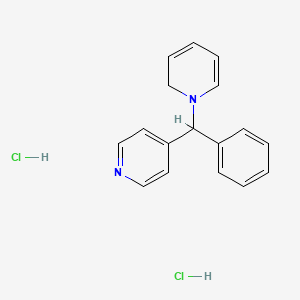
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group attached to a pyridine ring, which is further connected to another pyridine ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with phenyl-substituted reagents. One common method is the condensation reaction between 4-phenylpyridine and pyridine-1(2H)-ylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpyridine: Lacks the additional pyridine ring and methylene bridge.
Pyridine-1(2H)-ylmethanol: Contains the pyridine ring and methylene bridge but lacks the phenyl group.
Phenylpyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is unique due to its specific structure, which combines two pyridine rings with a phenyl group and a methylene bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H18Cl2N2 |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
4-[phenyl(2H-pyridin-1-yl)methyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C17H16N2.2ClH/c1-3-7-15(8-4-1)17(16-9-11-18-12-10-16)19-13-5-2-6-14-19;;/h1-13,17H,14H2;2*1H |
Clave InChI |
YHNQZWVBMWSZRA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CN1C(C2=CC=CC=C2)C3=CC=NC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


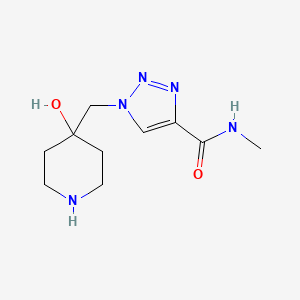
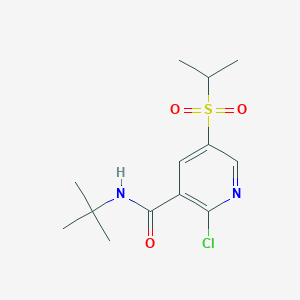



![1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine](/img/structure/B11778628.png)
![4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B11778636.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-3-carboxylic acid](/img/structure/B11778638.png)
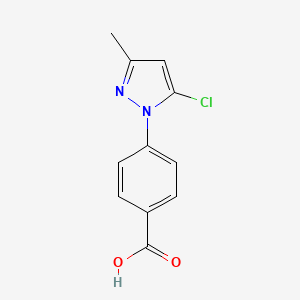
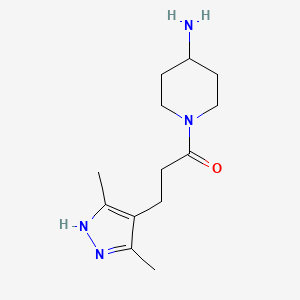
![2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778651.png)

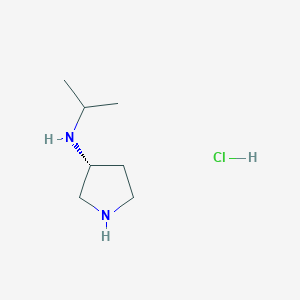
![2-Bromobenzo[d]oxazole-5-carboxylic acid](/img/structure/B11778670.png)
